molecular formula C19H19N3O4 B2373172 2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-05-2

2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2373172
CAS No.: 886895-05-2
M. Wt: 353.378
InChI Key: HYNZLWSSGKRZLQ-UHFFFAOYSA-N
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Description

“2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . The synthesis of 2-substituted pyrimidine-5-carboxylic esters has also been reported .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of pyrimidines can be modified by introducing new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . Its molecular formula is C4H4N2 with a molar mass of 80.088 g cm–3 and a boiling point of 123-124°C .

Scientific Research Applications

Novel Compound Synthesis

Researchers have developed methods for synthesizing novel heterocyclic compounds derived from pyrido[1,2-a]pyrimidine frameworks. For instance, a study by Abu-Hashem, Al-Hussain, and Zaki (2020) focused on synthesizing diverse heterocyclic compounds, including benzodifuranyl derivatives and thiazolopyrimidines, from visnaginone and khellinone. These compounds exhibited cyclooxygenase inhibition and potential analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antifungal and Anticancer Activities

Some pyrido[1,2-a]pyrimidine derivatives have shown significant antifungal and anticancer activities. Hanafy (2011) synthesized pyrido[2,3-d]pyrimidine derivatives with notable antifungal properties (Hanafy, 2011). Additionally, Hassan, Hafez, and Osman (2014) reported the synthesis and cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma cells, highlighting their potential in cancer treatment (Hassan, Hafez, & Osman, 2014).

Chemical Modification for Enhanced Properties

Chemical modifications of pyrido[1,2-a]pyrimidine derivatives have been explored to enhance their biological properties. Ukrainets, Gorokhova, Sydorenko, and Taran (2015) investigated the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize analgesic properties, indicating that specific substitutions can improve biological activity (Ukrainets et al., 2015).

Structural and Molecular Studies

Investigations into the structural and molecular characteristics of pyrido[1,2-a]pyrimidine derivatives provide insights into their potential applications. For example, the study of isostructural compounds by Trilleras, Quiroga, Cobo, and Glidewell (2009) revealed insights into hydrogen bonding and molecular packing, which are crucial for understanding compound stability and reactivity (Trilleras et al., 2009).

Safety and Hazards

While specific safety and hazard data for “2-hydroxy-N-(3-methoxyphenethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not available, it’s important to handle all chemical compounds with care. General precautions include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry. They have a broad spectrum of activities and show promise in the design of new medicines, including anticancer drugs . Future research could focus on designing new selective, effective, and safe anticancer agents .

Properties

IUPAC Name

2-hydroxy-N-[2-(3-methoxyphenyl)ethyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12-5-4-10-22-16(12)21-18(24)15(19(22)25)17(23)20-9-8-13-6-3-7-14(11-13)26-2/h3-7,10-11,24H,8-9H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNZLWSSGKRZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC3=CC(=CC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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